Cas no 2171598-30-2 (2-2-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-4-methylhexanoic acid)

2-2-Ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-4-methylhexanoic acid is a specialized amino acid derivative featuring an Fmoc (9-fluorenylmethoxycarbonyl) protecting group, commonly utilized in peptide synthesis. Its structure incorporates a branched alkyl side chain, enhancing steric control and solubility in organic solvents. The Fmoc group ensures selective deprotection under mild basic conditions, making it suitable for solid-phase peptide synthesis (SPPS). This compound is particularly valuable for constructing complex peptides with high precision, minimizing side reactions. Its stability under standard SPPS conditions and compatibility with automated synthesizers make it a reliable choice for researchers developing bioactive peptides or modified amino acid sequences. The product is typically handled under inert conditions to preserve reactivity.
2-2-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-4-methylhexanoic acid structure
2171598-30-2 structure
商品名:2-2-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-4-methylhexanoic acid
CAS番号:2171598-30-2
MF:C28H36N2O5
メガワット:480.595848083496
CID:6246251
PubChem ID:165820669

2-2-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-4-methylhexanoic acid 化学的及び物理的性質

名前と識別子

    • 2-2-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-4-methylhexanoic acid
    • 2171598-30-2
    • 2-[2-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-4-methylhexanoic acid
    • EN300-1524171
    • インチ: 1S/C28H36N2O5/c1-5-18(4)16-24(25(31)32)29-26(33)28(6-2,7-3)30-27(34)35-17-23-21-14-10-8-12-19(21)20-13-9-11-15-22(20)23/h8-15,18,23-24H,5-7,16-17H2,1-4H3,(H,29,33)(H,30,34)(H,31,32)
    • InChIKey: CTJYHVDNWZBWHG-UHFFFAOYSA-N
    • ほほえんだ: O(C(NC(C(NC(C(=O)O)CC(C)CC)=O)(CC)CC)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

計算された属性

  • せいみつぶんしりょう: 480.26242225g/mol
  • どういたいしつりょう: 480.26242225g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 5
  • 重原子数: 35
  • 回転可能化学結合数: 12
  • 複雑さ: 715
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 5.9
  • トポロジー分子極性表面積: 105Ų

2-2-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-4-methylhexanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1524171-1.0g
2-[2-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-4-methylhexanoic acid
2171598-30-2
1g
$3368.0 2023-06-05
Enamine
EN300-1524171-2500mg
2-[2-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-4-methylhexanoic acid
2171598-30-2
2500mg
$6602.0 2023-09-26
Enamine
EN300-1524171-100mg
2-[2-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-4-methylhexanoic acid
2171598-30-2
100mg
$2963.0 2023-09-26
Enamine
EN300-1524171-1000mg
2-[2-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-4-methylhexanoic acid
2171598-30-2
1000mg
$3368.0 2023-09-26
Enamine
EN300-1524171-0.5g
2-[2-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-4-methylhexanoic acid
2171598-30-2
0.5g
$3233.0 2023-06-05
Enamine
EN300-1524171-5.0g
2-[2-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-4-methylhexanoic acid
2171598-30-2
5g
$9769.0 2023-06-05
Enamine
EN300-1524171-50mg
2-[2-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-4-methylhexanoic acid
2171598-30-2
50mg
$2829.0 2023-09-26
Enamine
EN300-1524171-10.0g
2-[2-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-4-methylhexanoic acid
2171598-30-2
10g
$14487.0 2023-06-05
Enamine
EN300-1524171-10000mg
2-[2-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-4-methylhexanoic acid
2171598-30-2
10000mg
$14487.0 2023-09-26
Enamine
EN300-1524171-5000mg
2-[2-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-4-methylhexanoic acid
2171598-30-2
5000mg
$9769.0 2023-09-26

2-2-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-4-methylhexanoic acid 関連文献

2-2-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-4-methylhexanoic acidに関する追加情報

Comprehensive Overview of 2-2-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-4-methylhexanoic acid (CAS No. 2171598-30-2)

In the realm of peptide synthesis and pharmaceutical research, 2-2-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-4-methylhexanoic acid (CAS No. 2171598-30-2) has emerged as a compound of significant interest. This specialized amino acid derivative is widely utilized in solid-phase peptide synthesis (SPPS), particularly for its role in protecting amine groups during the construction of complex peptide chains. The Fmoc (9H-fluoren-9-ylmethoxycarbonyl) group, a cornerstone of modern peptide chemistry, provides temporary protection that can be selectively removed under mild basic conditions, making it indispensable for researchers developing novel therapeutics.

The structural complexity of 2-2-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-4-methylhexanoic acid offers unique advantages in drug discovery. Its branched alkyl side chain (4-methylhexanoic acid moiety) enhances lipophilicity, a property increasingly sought after in the design of membrane-permeable peptide drugs. Recent trends in pharmaceutical development, such as the growing demand for oral bioavailability enhancement and peptide-based therapeutics, have amplified interest in this compound. Researchers are particularly exploring its potential in creating peptidomimetics – synthetic molecules that mimic biological peptides but with improved stability and pharmacokinetic properties.

From a synthetic chemistry perspective, CAS No. 2171598-30-2 represents an excellent example of how protecting group chemistry enables precise molecular construction. The Fmoc-protected amino acid derivative maintains high stability during peptide elongation while allowing for orthogonal deprotection when needed. This characteristic aligns perfectly with current industry demands for green chemistry solutions and atom-efficient synthesis, as it minimizes side reactions and improves overall yield. The compound's compatibility with automated peptide synthesizers further enhances its appeal in high-throughput drug discovery environments.

The pharmaceutical applications of 2-2-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-4-methylhexanoic acid extend to several cutting-edge research areas. In the development of targeted cancer therapies, researchers are investigating its incorporation into tumor-homing peptides. Similarly, in neurodegenerative disease research, this building block shows promise for creating blood-brain barrier penetrating peptides. The compound's structural features also make it valuable for peptide vaccine development, particularly in designing stable epitopes for immune system recognition.

Quality control and analytical characterization of CAS No. 2171598-30-2 present unique challenges and opportunities. Advanced techniques such as HPLC-MS (High Performance Liquid Chromatography-Mass Spectrometry) and NMR spectroscopy are essential for verifying the compound's purity and structural integrity. These analytical methods have become increasingly important as regulatory agencies worldwide emphasize quality by design (QbD) principles in pharmaceutical development. The compound's well-defined chiral centers also make it an interesting subject for stereochemical analysis studies.

Looking toward future applications, 2-2-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-4-methylhexanoic acid is poised to play a role in emerging fields like personalized medicine and precision therapeutics. Its versatility as a building block makes it suitable for creating patient-specific peptide sequences, particularly in areas such as autoimmune disease treatment and metabolic disorder management. Additionally, the compound's properties align well with the growing interest in sustainable pharmaceutical manufacturing, as it enables efficient synthesis with minimal waste generation.

From a commercial perspective, the demand for high-purity Fmoc-protected amino acid derivatives like CAS No. 2171598-30-2 continues to grow steadily. Pharmaceutical companies and contract research organizations are increasingly sourcing these specialized building blocks to support their drug discovery pipelines. The market expansion reflects broader trends in the pharmaceutical industry, including the shift toward biologics and peptide-based drugs and the increasing adoption of combinatorial chemistry approaches in early-stage research.

In conclusion, 2-2-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-4-methylhexanoic acid (CAS No. 2171598-30-2) represents a sophisticated tool in modern medicinal chemistry. Its unique structural features and synthetic utility position it as a valuable asset in addressing some of the most pressing challenges in drug development today. As research continues to uncover new applications for specialized amino acid derivatives, this compound will likely maintain its importance in the development of next-generation therapeutic agents.

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